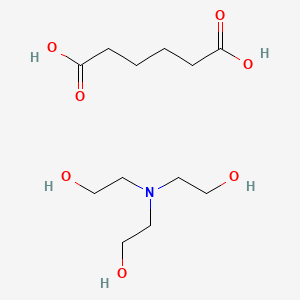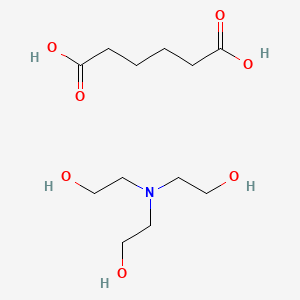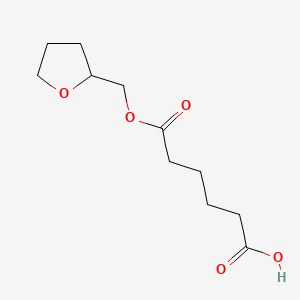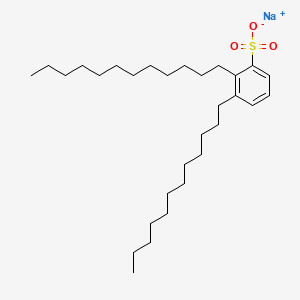
1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C14H18Cl2O3 and a molar mass of 305.2 g/mol . This compound is characterized by the presence of a 1,3-dimethylbutyl group and a 2-(2,4-dichlorophenoxy)acetate group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 1,3-dimethylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical techniques.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in drug development and pharmacological studies.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate.
1,3-Dimethylbutanol: Another precursor used in the synthesis.
2,4-Dichlorophenoxyacetic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
93941-81-2 |
|---|---|
分子式 |
C14H18Cl2O3 |
分子量 |
305.2 g/mol |
IUPAC 名称 |
4-methylpentan-2-yl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O3/c1-9(2)6-10(3)19-14(17)8-18-13-5-4-11(15)7-12(13)16/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI 键 |
ZBLQQEZPADHJIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)







